4-Pyridinemethanamine

Catalog No.
S577828
CAS No.
3731-53-1
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyridinemethanamine

CAS Number

3731-53-1

Product Name

4-Pyridinemethanamine

IUPAC Name

pyridin-4-ylmethanamine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2

InChI Key

TXQWFIVRZNOPCK-UHFFFAOYSA-N

SMILES

Array

solubility

9.25 M

Synonyms

4-Pyridinemethanamine; 1-(Pyridin-4-yl)methanamine; 4-Picolinamine; 4-Picolinylamine; 4-Picolylamine; 4-Pyridinemethylamine; 4-Pyridinylmethanamine; 4-Pyridylmethylamine; C-(Pyridin-4-yl)methylamine; N-[(4-Pyridinyl)methyl]amine; NSC 59707; Pyridin-4

Canonical SMILES

C1=CN=CC=C1CN

The exact mass of the compound 4-(Aminomethyl)pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.25 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59707. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Pyridinemethanamine (CAS: 3731-53-1), also known as 4-picolylamine, is a primary amine-functionalized pyridine derivative widely utilized as a structural building block in pharmaceutical synthesis, a bridging ligand in coordination chemistry, and a phase-change solvent in carbon capture technologies. Structurally characterized by a para-substituted aminomethyl group on a pyridine ring, the compound possesses a pKa of approximately 8.30, making it a weaker base than standard aliphatic amines but highly effective for reversible acid-base interactions [1]. Its dual nitrogen functionality—comprising an aromatic hydrogen-bond acceptor and an aliphatic primary amine donor—enables versatile reactivity in amidations, Schiff base formations, and transition-metal complexation. In industrial and laboratory procurement, 4-pyridinemethanamine is typically selected for its specific spatial geometry, which dictates its behavior in extended polymer networks and prevents catalyst poisoning in cross-coupling workflows [2].

Substituting 4-pyridinemethanamine with its close analogs, such as 2-pyridinemethanamine or generic benzylamine, fundamentally alters reaction kinetics and material properties. The ortho-nitrogen in 2-pyridinemethanamine creates a strong bidentate chelating effect, which can poison transition metal catalysts or terminate coordination polymer chain growth by forming discrete, closed complexes [1]. In contrast, the para-substitution of 4-pyridinemethanamine physically prevents chelation of a single metal center, forcing the molecule to act as a bridging ligand that propagates infinite 1D, 2D, or 3D networks [2]. Furthermore, compared to benzylamine, the presence of the pyridine nitrogen in 4-pyridinemethanamine lowers the pKa of the amine and alters its solubility and electronic profile, meaning generic aromatic amines cannot replicate its phase-change behavior or specific coordination affinities in advanced solvent systems [3].

Coordination Geometry in Polymer and MOF Synthesis

In the synthesis of silver(I) coordination polymers, the spatial arrangement of the nitrogen donors dictates the final macromolecular structure. 4-Pyridinemethanamine strictly functions as a bridging ligand, yielding infinite polymeric networks such as Ag(4-amp)ClO4. In contrast, 2-pyridinemethanamine predominantly acts as a chelating agent, forming discrete tris-chelates that terminate network propagation [1].

Evidence DimensionLigand coordination mode and product architecture
Target Compound DataExclusively bridging mode (forms infinite 1D/2D/3D polymers)
Comparator Or Baseline2-Pyridinemethanamine (forms discrete tris-chelates)
Quantified Difference100% shift from chelating to bridging geometry
ConditionsAqueous silver(I) perchlorate precipitation at 1:1 molar ratio

Procurement for MOF and coordination polymer synthesis requires the para-isomer to ensure continuous network propagation rather than dead-end chelation.

Reaction Kinetics in Palladium-Catalyzed Aminocarbonylation

The position of the pyridine nitrogen significantly impacts the efficiency of transition-metal-catalyzed cross-coupling reactions. During the Pd-catalyzed aminocarbonylation of 1-iodoisoquinoline, 4-pyridinemethanamine achieves complete conversion to the corresponding carboxamide in 4 hours. Under identical conditions, 2-pyridinemethanamine requires 24 hours for complete conversion, likely due to competitive bidentate chelation that over-stabilizes the palladium intermediate and slows the catalytic cycle [1].

Evidence DimensionTime to complete conversion
Target Compound Data4 hours
Comparator Or Baseline2-Pyridinemethanamine (24 hours)
Quantified Difference83% reduction in reaction time (6x faster conversion)
ConditionsPd(OAc)2/XantPhos catalyst, 50 °C, 1 bar CO pressure

Selecting the 4-isomer over the 2-isomer drastically reduces process cycle times in industrial pharmaceutical library synthesis by avoiding catalyst sequestration.

Cyclic Capacity and Lean Loading in CO2 Capture Solvents

4-Pyridinemethanamine serves as a high-efficiency phase-change solvent for CO2 capture. Its specific pKa (8.30) allows for very lean CO2 loadings after desorption (α_lean = 0.02–0.07 mol CO2/mol amine). When compared to the industry standard monoethanolamine (MEA, pKa ~9.5), 4-pyridinemethanamine and its methylated derivatives deliver up to 63% higher cyclic capacity, rapidly binding CO2 to form separable crystalline solids at room temperature [1].

Evidence DimensionCO2 cyclic capacity and lean loading
Target Compound Dataα_lean = 0.02–0.07 mol CO2/mol amine (up to 63% higher cyclic capacity)
Comparator Or Baseline30 wt% Monoethanolamine (MEA) baseline
Quantified DifferenceUp to 63% higher cyclic capacity than MEA
Conditions3 M aqueous amine solutions, absorption at 40 °C, desorption at 80-150 °C

For environmental process engineering, this compound offers a lower energy penalty for solvent regeneration compared to standard aliphatic amines.

Photoluminescent Tuning in Hybrid Coordination Polymers

The structural isomerism of picolylamines directly modulates the emission spectra of mechanochemically synthesized silver halide coordination polymers. When incorporated into [(AgBr)(L)]n networks, 4-pyridinemethanamine shifts the emission maximum to the blue-green region at 500 nm. In direct comparison, the use of 2-pyridinemethanamine results in a blue-shifted emission maximum at 470 nm [1].

Evidence DimensionPhotoluminescent emission maximum (λ_max)
Target Compound Data500 nm (blue-green emission)
Comparator Or Baseline2-Pyridinemethanamine (470 nm emission)
Quantified Difference30 nm red-shift in emission maximum
ConditionsMechanochemically synthesized [(AgBr)(ligand)]n coordination polymers

Enables materials scientists to predictably tune the optoelectronic properties of hybrid polymers by selecting specific positional isomers during procurement.

Bridging Ligand in Metal-Organic Frameworks (MOFs)

Because 4-pyridinemethanamine strictly adopts a bridging coordination geometry rather than a chelating one, it is the required isomer for synthesizing extended 1D, 2D, and 3D coordination polymers. It is heavily procured for developing porous materials, sensing frameworks, and surface-capping agents where continuous network propagation is mandatory [1].

Precursor for Rapid Pharmaceutical Cross-Coupling

In the synthesis of picolylamides and isoquinoline-1-carboxamides, 4-pyridinemethanamine is prioritized over 2-pyridinemethanamine to prevent transition-metal catalyst poisoning. Its para-substitution ensures rapid reaction kinetics (e.g., 4-hour conversion in Pd-catalyzed aminocarbonylation), making it ideal for high-throughput library synthesis [2].

Phase-Change Solvents for Carbon Capture

Leveraging its moderate basicity (pKa ~8.30), 4-pyridinemethanamine is utilized in advanced environmental engineering as a water-lean, phase-change CO2 absorbent. It is selected over traditional aliphatic amines like MEA because it forms a separable crystalline salt upon CO2 binding, significantly reducing the thermal energy required for solvent regeneration [3].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

108.068748264 Da

Monoisotopic Mass

108.068748264 Da

Boiling Point

230.0 °C

Heavy Atom Count

8

LogP

-0.38 (LogP)

Melting Point

-7.6 °C

UNII

RBU553S74C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3731-53-1

Wikipedia

1-(pyridin-4-yl)methanamine

General Manufacturing Information

4-Pyridinemethanamine: ACTIVE

Dates

Last modified: 08-15-2023

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